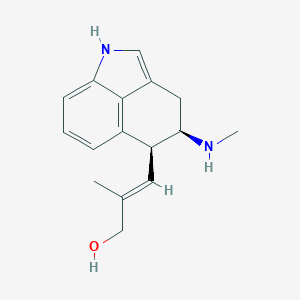
Chanoclavine II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chanoclavine II is a natural product found in Claviceps purpurea with data available.
Aplicaciones Científicas De Investigación
Neuropharmacological Applications
Interaction with Serotonin Receptors:
Chanoclavine II exhibits notable interactions with serotonin receptors, particularly the 5-HT3A receptor. Research indicates that it acts as a competitive inhibitor, modulating receptor activity which is crucial for conditions like irritable bowel syndrome (IBS) and emesis induced by chemotherapy. In studies involving Xenopus oocytes expressing the human 5-HT3A receptor, this compound demonstrated concentration-dependent inhibition of serotonin-induced currents, with an IC50 value of 107.2 µM . This suggests its potential as an antiemetic agent by inhibiting hypergastric stimulation through serotonin receptor modulation.
Dopaminergic Activity:
Historically, this compound has been linked to dopaminergic activity, stimulating dopamine D2 receptors in mouse models . This property could be explored further for therapeutic interventions in neurological disorders where dopamine signaling is disrupted.
Biosynthetic Pathway and Production
This compound serves as a critical intermediate in the biosynthesis of various ergot alkaloids. Recent advances in synthetic biology have enabled the overproduction of this compound through hybrid systems combining enzymatic and chemical synthesis methods. For instance, a study reported yields exceeding 3 g/L using a combination of cell-lysate catalysis and whole-cell catalysis . This approach not only enhances production efficiency but also opens avenues for the sustainable synthesis of complex alkaloids.
Potential Therapeutic Uses
Low Toxicity Profile:
In vivo toxicity studies have shown that this compound has a low toxicity profile, raising no significant safety concerns in terms of hematology or pathology . This characteristic is essential for its consideration in pharmaceutical applications, particularly for long-term use in treatments.
Pharmaceutical Development:
Given its pharmacological properties and low toxicity, this compound presents opportunities for development into therapeutic agents targeting gastrointestinal disorders and possibly other conditions influenced by serotonin and dopamine pathways.
Case Studies and Research Findings
Propiedades
Número CAS |
1466-08-6 |
|---|---|
Fórmula molecular |
C16H20N2O |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
(E)-2-methyl-3-[(4R,5S)-4-(methylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl]prop-2-en-1-ol |
InChI |
InChI=1S/C16H20N2O/c1-10(9-19)6-13-12-4-3-5-14-16(12)11(8-18-14)7-15(13)17-2/h3-6,8,13,15,17-19H,7,9H2,1-2H3/b10-6+/t13-,15+/m0/s1 |
Clave InChI |
SAHHMCVYMGARBT-GJTNBUKJSA-N |
SMILES |
CC(=CC1C(CC2=CNC3=CC=CC1=C23)NC)CO |
SMILES isomérico |
C/C(=C\[C@@H]1[C@@H](CC2=CNC3=CC=CC1=C23)NC)/CO |
SMILES canónico |
CC(=CC1C(CC2=CNC3=CC=CC1=C23)NC)CO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















